molecular formula C21H22N2O3 B2789008 Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate CAS No. 903311-74-0

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2789008
CAS No.: 903311-74-0
M. Wt: 350.418
InChI Key: AVOYMTKKJUIZNV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an indolizine core with an ethyl ester, an amino group, and a 4-isopropylbenzoyl substituent, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the 4-Isopropylbenzoyl Group: This step involves acylation reactions using 4-isopropylbenzoyl chloride or similar reagents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The amino and benzoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indolizine chemistry.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate
  • Ethyl 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylate
  • Ethyl 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate

Uniqueness

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate is unique due to the presence of the 4-isopropylbenzoyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

ethyl 2-amino-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-16-7-5-6-12-23(16)19(18(17)22)20(24)15-10-8-14(9-11-15)13(2)3/h5-13H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYMTKKJUIZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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